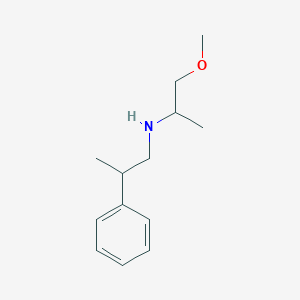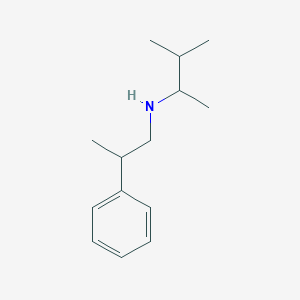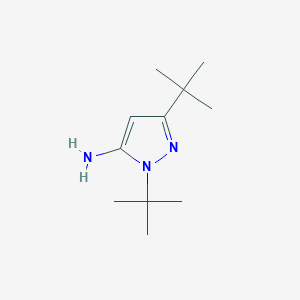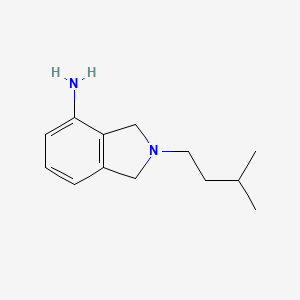
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
説明
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-HO-PCP, is an anesthetic and hallucinogenic drug that has been studied for its potential therapeutic applications. It has been used in laboratory experiments to study its effects on the central nervous system.
科学的研究の応用
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has been studied for its potential therapeutic applications. It has been used in laboratory experiments to study its effects on the central nervous system. It has been found to have analgesic, sedative, and anesthetic effects and has been used in the treatment of chronic pain, anxiety, and depression. It has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce cravings and withdrawal symptoms.
作用機序
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is not yet fully understood. However, it is believed to act on several neurotransmitters, including serotonin and glutamate. It has been found to bind to the serotonin 5-HT2A receptor, which is thought to be involved in its hallucinogenic effects. It is also believed to inhibit the reuptake of glutamate, which is thought to be responsible for its anesthetic effects.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has been found to have a range of biochemical and physiological effects. It has been found to cause drowsiness, sedation, and decreased motor coordination. It has also been found to cause hallucinations, altered perception of time, and changes in mood. At higher doses, it can cause delirium and disorientation.
実験室実験の利点と制限
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively long duration of action, which makes it ideal for studies that require prolonged observation. It also has a low toxicity, which makes it safe for use in laboratory experiments. However, it has a narrow therapeutic window, which makes it difficult to dose accurately in laboratory experiments.
将来の方向性
There are several potential future directions for the use of 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one. It could be used to develop new treatments for chronic pain, anxiety, and depression. It could also be used to study the effects of hallucinogens on the brain and to develop new treatments for drug addiction. Additionally, it could be used to study the effects of anesthetics on the central nervous system and to develop new anesthetics. Finally, it could be used in laboratory experiments to study the effects of various drugs on the body and to develop new drugs.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRXEZQUYSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)
![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)
![1-[2-(Methylsulfanyl)benzoyl]piperidin-3-ol](/img/structure/B1462484.png)
amine](/img/structure/B1462486.png)

![(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine](/img/structure/B1462488.png)




